

# Analytical methods for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid characterization

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## Compound of Interest

Compound Name: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B1267786

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An essential component in the development of novel therapeutic agents, **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid** serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anticancer drugs.[1] Its precise chemical characterization is paramount to ensure the quality, purity, and consistency of final products in drug discovery and development pipelines. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

### Application Note:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for determining the purity of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid**. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] This protocol establishes an efficient isocratic HPLC method for routine purity analysis and quality control.

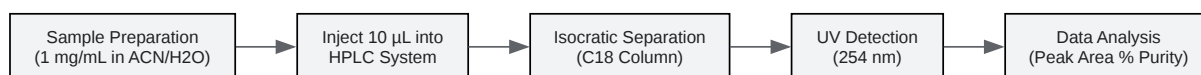
### Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid** in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
- Chromatographic System: Utilize a standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
  - Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size).
  - Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). An isocratic elution with a suitable ratio (e.g., 60:40 A:B) is recommended for initial screening.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.
  - Detection Wavelength: 254 nm.
  - Injection Volume: 10  $\mu$ L.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Data Presentation: HPLC Parameters

Parameter	Value
Column	C18 (4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase	Isocratic: 60:40 (0.1% TFA in Water : 0.1% TFA in Acetonitrile)
Flow Rate	1.0 mL/min
Temperature	25 $^{\circ}$ C
Detection	UV at 254 nm
Injection Vol.	10 $\mu$ L
Expected Rt	Dependent on the specific system, but should be a sharp, well-defined peak
Purity Spec.	$\geq$ 97% <a href="#">[1]</a>

#### Workflow Visualization



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#### HPLC Experimental Workflow

## Mass Spectrometry (MS) for Molecular Weight Confirmation

#### Application Note:

Mass spectrometry is an indispensable tool for confirming the molecular weight of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid**. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance.[\[3\]](#)[\[4\]](#) This results in two molecular ion peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule.[\[3\]](#)

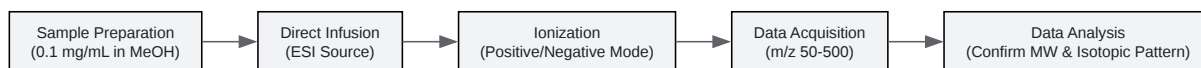
## Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Mass Spectrometer Setup:**
  - **Ionization Mode:** Electrospray Ionization (ESI), either in positive or negative ion mode.
  - **Analyzer:** Time-of-Flight (TOF) or Quadrupole.
  - **Scan Range:** m/z 50-500.
- **Infusion:** Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10  $\mu$ L/min).
- **Data Acquisition:** Acquire the mass spectrum, ensuring sufficient signal intensity to clearly resolve the isotopic pattern of the molecular ion.
- **Data Analysis:** Identify the molecular ion peaks. For positive mode, look for  $[M+H]^+$ ; for negative mode, look for  $[M-H]^-$ . Verify the presence of the characteristic 1:1 isotopic pattern for bromine.

## Data Presentation: MS Data

Parameter	Expected Value
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> S[1]
Molecular Weight	249.08 g/mol [1]
Expected $[M+H]^+$ ( <sup>79</sup> Br)	m/z 248.9
Expected $[M+H]^+$ ( <sup>81</sup> Br)	m/z 250.9
Expected $[M-H]^-$ ( <sup>79</sup> Br)	m/z 246.9
Expected $[M-H]^-$ ( <sup>81</sup> Br)	m/z 248.9
Isotopic Peak Ratio	~1:1

## Workflow Visualization

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## Mass Spectrometry Experimental Workflow

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

## Application Note:

NMR spectroscopy (both  $^1\text{H}$  and  $^{13}\text{C}$ ) provides unambiguous structural confirmation of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid**.<sup>[5]</sup>  $^1\text{H}$  NMR confirms the number and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon environments within the molecule. For this compound, specific chemical shifts are expected for the pyrimidine ring proton, the methylthio group protons, and the carboxylic acid proton.<sup>[6]</sup>

## Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean NMR tube.<sup>[6]</sup>
- Spectrometer Setup:
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Experiments: Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.
  - Temperature: 25 °C.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire 16-32 scans.
  - $^{13}\text{C}$  NMR: Acquire 1024-2048 scans, or as needed for adequate signal-to-noise.

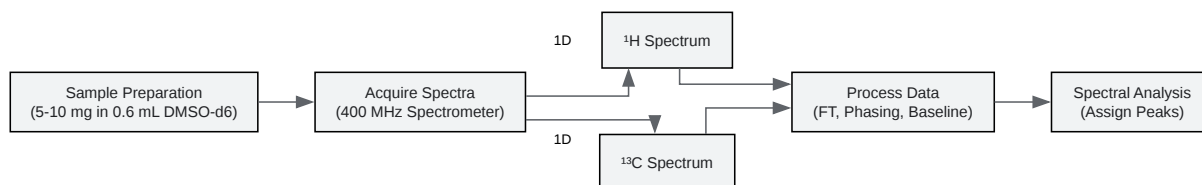
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the  $^1\text{H}$  NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values. Assign  $^{13}\text{C}$  NMR peaks based on chemical shifts.

Data Presentation: Expected NMR Data (in DMSO- $d_6$ )

Nucleus	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$	~13.0 - 14.0	Broad Singlet	-COOH
	~8.9 - 9.1	Singlet	Pyrimidine H-6
	~2.6	Singlet	-S-CH <sub>3</sub>
$^{13}\text{C}$	~180	Singlet	C=O
	~175	Singlet	C2 (-S-CH <sub>3</sub> )
	~160	Singlet	C4 (-COOH)
	~160	Singlet	C6
	~110	Singlet	C5 (-Br)
	~14	Singlet	-S-CH <sub>3</sub>

Note:  $^{13}\text{C}$  chemical shifts are estimates and can vary.

#### Workflow Visualization



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## NMR Spectroscopy Experimental Workflow

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

### Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. For **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid**, characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as vibrations from the pyrimidine ring, are expected.<sup>[7]</sup>

### Experimental Protocol:

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid powder directly on the Attenuated Total Reflectance (ATR) crystal.
  - Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Spectrometer Setup: Use a standard FTIR spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

### Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)[8]
1760 - 1690	Strong	C=O stretch (Carboxylic acid) [8]
1650 - 1450	Medium-Strong	C=C and C=N ring stretching (Pyrimidine)[7]
1320 - 1210	Medium	C-O stretch (Carboxylic acid) [8]

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